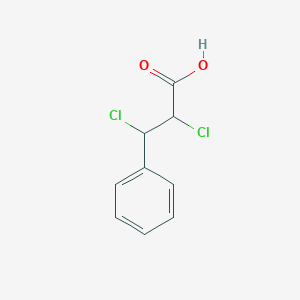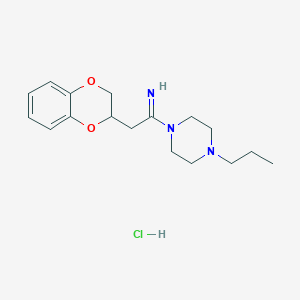![molecular formula C19H19N3O2 B12005063 Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12005063.png)
Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization to form the benzimidazole ringCommon reagents used in these reactions include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solutions .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of these methods makes them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated benzimidazole derivatives.
Applications De Recherche Scientifique
Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of enzymes or proteins essential for the survival of pathogens. The benzimidazole ring is known to interact with microtubules, disrupting cell division and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Thiazole: Another heterocyclic compound with diverse biological activities.
Imidazole: A five-membered ring system with significant pharmaceutical applications.
Uniqueness
Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate is unique due to its specific structural features, such as the ethyl carbamate group and the 4-methylstyryl substituent. These modifications can enhance its biological activity and specificity compared to other benzimidazole derivatives.
Propriétés
Formule moléculaire |
C19H19N3O2 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
ethyl N-[6-[(E)-2-(4-methylphenyl)ethenyl]-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C19H19N3O2/c1-3-24-19(23)22-18-20-16-11-10-15(12-17(16)21-18)9-8-14-6-4-13(2)5-7-14/h4-12H,3H2,1-2H3,(H2,20,21,22,23)/b9-8+ |
Clé InChI |
NBMGTQFOSCIVQI-CMDGGOBGSA-N |
SMILES isomérique |
CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)/C=C/C3=CC=C(C=C3)C |
SMILES canonique |
CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C=CC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-bromo-2-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12004984.png)

![(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12004997.png)

![N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B12005000.png)
![2-[(4-Methylbenzylidene)amino]-1h-isoindole-1,3(2h)-dione](/img/structure/B12005002.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12005006.png)

![2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12005020.png)
![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12005022.png)


![2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12005038.png)
